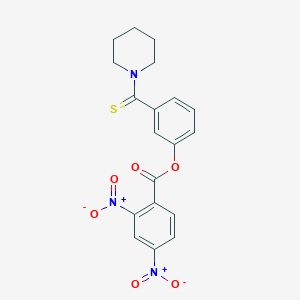
2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Substitution Reactions: Introduction of the 2-methylphenyl group at the 2-position of the quinoline ring can be achieved through electrophilic aromatic substitution reactions.
Amidation: The carboxylic acid group at the 4-position of the quinoline ring can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with 1-phenylethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine for halogenation or nitric acid for nitration.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Use in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-4-carboxamide: A simpler analog without the 2-methylphenyl and 1-phenylethyl groups.
2-Phenylquinoline: Lacks the carboxamide group.
N-(1-Phenylethyl)quinoline-4-carboxamide: Lacks the 2-methylphenyl group.
Uniqueness
The presence of both the 2-methylphenyl and 1-phenylethyl groups in 2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C25H22N2O |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O/c1-17-10-6-7-13-20(17)24-16-22(21-14-8-9-15-23(21)27-24)25(28)26-18(2)19-11-4-3-5-12-19/h3-16,18H,1-2H3,(H,26,28) |
Clé InChI |
OGLSNKMOSIAEOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664288.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664295.png)
![3-(5-Chlorothiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664303.png)
![(5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11664315.png)
![Propyl 4-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11664322.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11664332.png)
![3-bromo-4-ethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11664333.png)
![5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B11664355.png)
![N-[(1E)-3-(azepan-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11664356.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B11664362.png)

![N-[4-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B11664369.png)
